1-[(3-bromophenyl)methyl]-3-methylimidazolidin-2-one
Overview
Description
The compound “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” is a derivative of imidazolidinone, which is a type of heterocyclic compound. The imidazolidinone ring is a five-membered ring with two nitrogen atoms and a carbonyl group. In this case, it appears that a 3-bromobenzyl group is attached to one of the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” would likely consist of an imidazolidinone ring with a 3-bromobenzyl group attached to one of the nitrogen atoms. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” would depend on the exact structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities :
- A study explored the synthesis of benzimidazole derivatives, including compounds related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one. These compounds demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their potential in therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).
Corrosion Inhibition Efficiency :
- Another study assessed the electrochemical behavior of imidazoline derivatives, similar to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, for their corrosion inhibition efficiency. This study provides insights into the potential industrial applications of these compounds in protecting materials from corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of l,3,5-Trisubstituted-2-Thioxoimidazolidinones :
- Research on the synthesis of thioxoimidazolidinones, which are structurally related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, has been conducted. These compounds have pharmacological properties and potential therapeutic applications (Brandão et al., 2004).
Antitumor Activity of Novel Hetero Annulated Carbazoles :
- A study synthesized and evaluated novel hetero annulated carbazoles for in vitro antitumor activity. These compounds, related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, showed significant potential as therapeutic agents against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Cytotoxicity Studies of N-Heterocyclic Carbene Complexes :
- N-Heterocyclic carbene complexes, including those similar to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, were synthesized and evaluated for their cytotoxicity. The study contributes to understanding the medicinal chemistry and potential therapeutic use of these complexes (Patil et al., 2011).
Antibacterial and Anticancer Studies of Silver(I) Complexes :
- Research on benzimidazole-based N-heterocyclic carbene silver(I) complexes, which include structures akin to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, showed significant antibacterial and anticancer activities. This underscores their potential in developing new therapeutic agents (Haque et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-13-5-6-14(11(13)15)8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFQKZWUZMHATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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